7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluorophenyl group, a methylpyridinyl group, and a hydroxyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.
Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using strong oxidizing agents.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present in the molecule.
Substitution: The fluorophenyl and methylpyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding, due to its specific interactions with biological molecules.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of certain diseases or conditions, due to its unique chemical properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial drugs.
Fluorophenyl Derivatives: Compounds such as fluoxetine, which is used as an antidepressant.
Pyridine Derivatives: Compounds such as nicotinamide, which is a form of vitamin B3.
Uniqueness
7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
7-[(3-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O/c1-14-5-3-8-20(25-14)27-21(17-6-4-7-18(24)13-17)19-12-11-16-10-9-15(2)26-22(16)23(19)28/h3-13,21,28H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZQVZRICYOVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)F)C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.